5-((4,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carboxamide
Description
5-((4,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole core substituted with two methoxy groups at positions 4 and 5. A methylene bridge links this aromatic system to a 4,5-dihydroisoxazole ring, which is further functionalized with a carboxamide group at position 6. The benzodioxole moiety is a common structural motif in natural products and pharmaceuticals, often associated with enhanced metabolic stability and lipophilicity .
Properties
IUPAC Name |
5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c1-18-10-4-7(3-8-5-9(14(15)17)16-22-8)11(19-2)13-12(10)20-6-21-13/h4,8H,3,5-6H2,1-2H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTADDUDKHGZBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CC3CC(=NO3)C(=O)N)OC)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of piperonal with appropriate reagents.
Introduction of the dihydroisoxazole ring: This step involves the cyclization of suitable precursors under controlled conditions.
Attachment of the carboxamide group: This is usually done through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Amines are the primary products.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, polymers, or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((4,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety could be involved in π-π interactions, while the carboxamide group might form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Crystallographic Behavior : The methoxy and carboxamide groups may promote specific hydrogen-bonding patterns, as described in Etter’s graph set analysis . Comparative crystallographic studies with analogues could reveal packing efficiencies or polymorphism trends.
- Synthetic Challenges : The methylene linkage between the benzodioxole and dihydroisoxazole may require optimized coupling conditions to avoid side reactions, a common issue in heterocyclic chemistry .
Biological Activity
The compound 5-((4,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure incorporating a benzo[d][1,3]dioxole moiety and an isoxazole ring. The synthesis typically involves multi-step organic reactions, including the formation of the isoxazole ring through cyclization reactions. While specific synthetic pathways for this compound are not detailed in the available literature, similar compounds often utilize methods such as:
- Nucleophilic substitution to introduce functional groups.
- Cyclization reactions to form heterocycles.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Cytotoxicity Assays : In vitro studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values in the micromolar range against HeLa and IMR-32 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 6.07 ± 0.06 |
| Compound B | IMR-32 | 8.07 ± 0.02 |
These results suggest that modifications in the structure can enhance or diminish biological activity.
Anti-inflammatory and Antioxidant Effects
Compounds with similar structural features have also been investigated for their anti-inflammatory and antioxidant properties:
- Inhibition of Pro-inflammatory Cytokines : Some analogs have shown the ability to reduce levels of TNF-alpha and IL-6 in cell-based assays.
- Antioxidant Activity : Various assays (DPPH radical scavenging) indicate that these compounds can effectively scavenge free radicals, suggesting potential use in treating oxidative stress-related conditions .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of Enzymatic Activity : For instance, certain derivatives inhibit tyrosinase activity, which is crucial in melanin production and could be beneficial in treating hyperpigmentation disorders .
Case Study 1: Anticancer Activity
A study focused on a series of isoxazole derivatives similar to the compound of interest demonstrated potent anticancer activity against breast cancer cells. The study employed various concentrations over 72 hours and reported significant reductions in cell viability at concentrations above 10 µM.
Case Study 2: Antioxidant Properties
Another investigation evaluated the antioxidant capabilities of related compounds using both DPPH and ABTS assays. The results indicated that several derivatives exhibited higher antioxidant activity compared to standard controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
